3-(1-Aminobutyl)benzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is a hydrochloride salt form of 3-(1-aminobutyl)benzonitrile, which is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutyl)benzonitrile;hydrochloride typically involves the reaction of 3-bromobenzonitrile with 1-aminobutane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, and the product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutyl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino group or the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
3-(1-Aminobutyl)benzonitrile;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Aminobutyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminopropyl)benzonitrile;hydrochloride
- 3-(1-Aminoethyl)benzonitrile;hydrochloride
- 3-(1-Aminomethyl)benzonitrile;hydrochloride
Comparison
Compared to similar compounds, 3-(1-Aminobutyl)benzonitrile;hydrochloride has a longer alkyl chain, which may influence its chemical reactivity and interactions with other molecules. This unique structural feature can make it more suitable for certain applications, such as in the synthesis of specific organic compounds or in biological studies .
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-(1-aminobutyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-11(13)10-6-3-5-9(7-10)8-12;/h3,5-7,11H,2,4,13H2,1H3;1H |
InChI Key |
KYMHYQQUAIWCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.